2,2-Dipentyloxirane
Description
2,2-Dipentyloxirane is a geminally disubstituted epoxide featuring two pentyl chains at the 2-position of the oxirane ring. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., 2,2-diphenyloxirane, 2-ethyl-3-pentyloxirane) offer insights into its likely properties. Epoxides like 2,2-Dipentyloxirane are typically synthesized via oxidation of alkenes, as suggested by methodologies involving dimethyldioxirane (DMDO) oxidation . The presence of two bulky alkyl substituents would confer high hydrophobicity and influence reactivity due to steric effects.
Properties
CAS No. |
120289-64-7 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2,2-dipentyloxirane |
InChI |
InChI=1S/C12H24O/c1-3-5-7-9-12(11-13-12)10-8-6-4-2/h3-11H2,1-2H3 |
InChI Key |
AXOZWSUFOMUTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CO1)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dipentyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity .
Industrial Production Methods: On an industrial scale, the production of epoxides like 2,2-Dipentyloxirane often involves the catalytic oxidation of alkenes using oxygen or air. Catalysts such as silver or titanium silicalite are employed to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dipentyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used.
Scientific Research Applications
2,2-Dipentyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development due to its ability to form stable intermediates.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2,2-Dipentyloxirane involves the opening of the epoxide ring, which can occur through various pathways depending on the reaction conditions. The ring strain in the three-membered epoxide ring makes it highly reactive, allowing it to undergo nucleophilic attack easily. This reactivity is exploited in many synthetic applications to form new carbon-oxygen bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physical Properties
Key structural analogs include:
Notes:
- Bulky alkyl substituents (e.g., pentyl) increase hydrophobicity and reduce ring-opening reactivity compared to smaller substituents (e.g., methyl) .
- Aromatic substituents (e.g., phenyl) enhance stability through resonance but reduce solubility in polar solvents .
Chemical Reactivity
- Ring-Opening Reactions : Geminal disubstitution (e.g., 2,2-dipentyl) creates steric hindrance, slowing nucleophilic attacks compared to vicinal disubstituted epoxides (e.g., 2-ethyl-3-pentyloxirane) .
- Oxidation Stability : Alkyl-substituted epoxides are generally more stable under acidic conditions than aryl-substituted analogs due to reduced electrophilicity .
- Synthetic Methods : DMDO-mediated oxidation (as in ) is likely applicable to synthesize 2,2-Dipentyloxirane from 2,2-dipentylethylene.
Data Tables
Table 1: Structural and Physical Properties of Selected Oxiranes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
